

Synthesis and Characterization of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

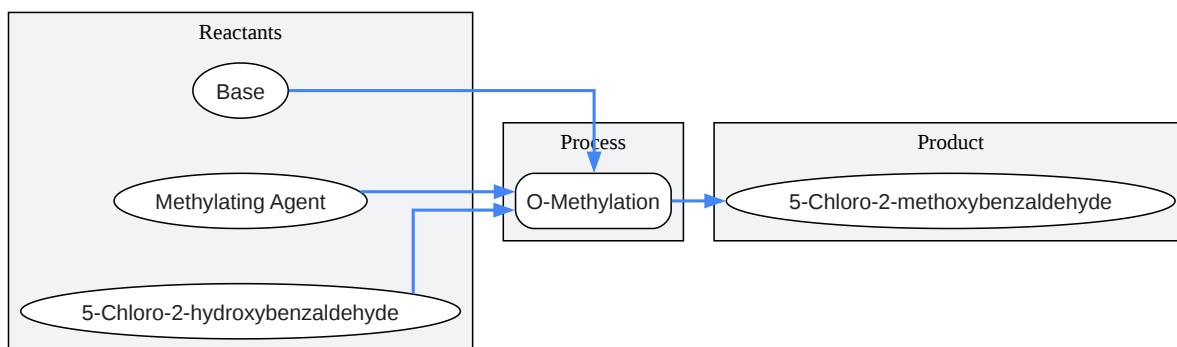
Cat. No.: B1307231

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Chloro-2-methoxybenzaldehyde**, a key intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic route, experimental protocols, and extensive characterization data to support research and development activities.

Introduction


5-Chloro-2-methoxybenzaldehyde (CAS No. 7035-09-8) is a substituted aromatic aldehyde of significant interest due to its utility as a building block in the synthesis of various biologically active molecules. Its structural features, a chlorinated and methoxylated phenyl ring with a formyl group, make it a versatile precursor for introducing specific functionalities into larger, more complex structures. Accurate and reproducible methods for its synthesis and thorough characterization are paramount for ensuring the quality and efficacy of downstream products.

Synthesis of 5-Chloro-2-methoxybenzaldehyde

The most common and efficient method for the synthesis of **5-Chloro-2-methoxybenzaldehyde** is through the O-methylation of 5-chloro-2-hydroxybenzaldehyde.^[1] This reaction involves the conversion of the hydroxyl group to a methoxy group using a suitable methylating agent in the presence of a base.

Synthesis Pathway

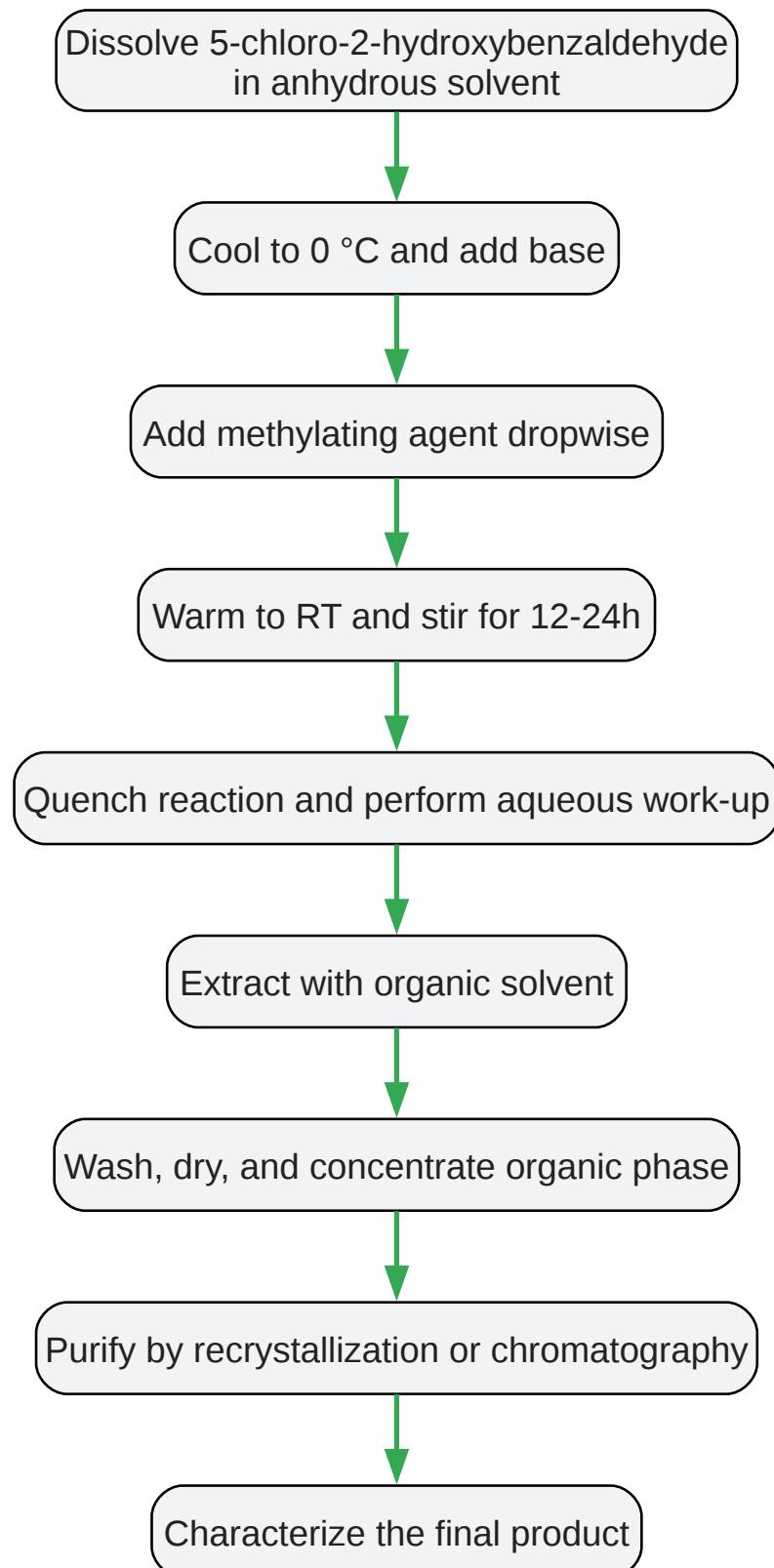
The reaction proceeds via a nucleophilic substitution mechanism, specifically a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent, displacing a leaving group and forming the desired ether linkage.

[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway for **5-Chloro-2-methoxybenzaldehyde**.

Experimental Protocol

This protocol is a representative procedure for the O-methylation of 5-chloro-2-hydroxybenzaldehyde.


Materials:

- 5-chloro-2-hydroxybenzaldehyde
- Iodomethane (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone

- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., DMF).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride) portion-wise, ensuring the temperature remains low. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the phenoxide.
- Methylation: Slowly add the methylating agent (e.g., iodomethane) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (if iodomethane was used) or water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
- Purification: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **5-Chloro-2-methoxybenzaldehyde** as a white to light yellow solid.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis of **5-Chloro-2-methoxybenzaldehyde**.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **5-Chloro-2-methoxybenzaldehyde**. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	7035-09-8	[1]
Molecular Formula	C ₈ H ₇ ClO ₂	
Molecular Weight	170.59 g/mol	
Appearance	White to light yellow solid	[1]
Melting Point	75-79 °C	[1]
Boiling Point	152 °C at 15 Torr	[1]
Solubility	Soluble in common organic solvents	

Spectroscopic Data

Technique	Data
¹ H NMR	Predicted chemical shifts (ppm): Aldehyde proton (CHO) ~9.8-10.5 (s, 1H), Aromatic protons ~6.9-7.8 (m, 3H), Methoxy protons (OCH ₃) ~3.9 (s, 3H).
¹³ C NMR	Predicted chemical shifts (ppm): Carbonyl carbon (C=O) ~188-192, Aromatic carbons ~110-160, Methoxy carbon (OCH ₃) ~56.
IR (Infrared)	Characteristic peaks (cm ⁻¹): ~2850-2750 (C-H stretch of aldehyde), ~1680-1700 (C=O stretch of aldehyde), ~1590, 1480 (C=C aromatic ring stretches), ~1250 (C-O ether stretch), ~800-850 (C-Cl stretch).
Mass Spec (MS)	m/z: [M] ⁺ at ~170 and ~172 (due to ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio), fragmentation patterns corresponding to the loss of CHO, OCH ₃ , and Cl.

Safety Information

5-Chloro-2-methoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of **5-Chloro-2-methoxybenzaldehyde**, a crucial intermediate in organic synthesis. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical manufacturing, facilitating the consistent and high-quality production of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1307231#synthesis-and-characterization-of-5-chloro-2-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com